2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
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Overview
Description
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and a propylpiperidinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,5-dichlorophenol with an appropriate halogenated compound under basic conditions.
Formation of the propylpiperidinyl intermediate: This involves the alkylation of piperidine with a propyl halide.
Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the propylpiperidinyl intermediate in the presence of a coupling agent such as carbodiimide to form the desired propanamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be studied for its potential effects on cellular processes or as a ligand for receptor studies.
Medicine
Industry
In industrial applications, it may be used as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide would depend on its specific target. For example, if it acts as a receptor ligand, it may bind to a specific receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
- 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Uniqueness
The unique combination of the dichlorophenoxy and propylpiperidinyl groups in 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide may confer specific properties, such as enhanced binding affinity to certain receptors or improved pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQTGPQDNTQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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